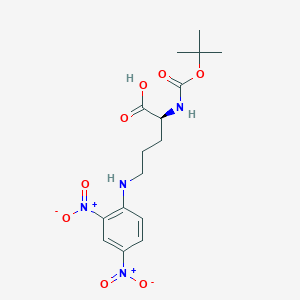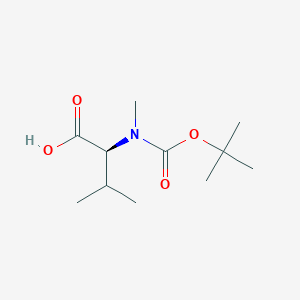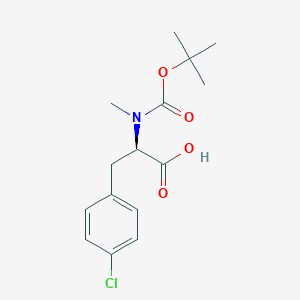
Boc-3,5-diiodo-L-tyrosine
Vue d'ensemble
Description
Boc-3,5-diiodo-L-tyrosine is a compound that plays a pivotal role in the synthesis and regulation of thyroid hormones. Its applications extend to studying diverse thyroid disorders, including hyperthyroidism and goiter .
Synthesis Analysis
The synthesis of this compound involves a Chan-Lam coupling reaction using triisopropyl silyl ether protected boronic acid and Boc-protected 3,5-diiodo-L-tyrosine methyl ester . Another method involves the use of Di-tert-butyl dicarbonate and 3,5-Diiodo-L-tyrosine dihydrate .Molecular Structure Analysis
The molecular formula of this compound is C14H17I2NO5 . The structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
This compound is used in the synthesis of peptides and peptide fragments . It is also used in the synthesis of this compound hydroxysuccinimide ester .Physical And Chemical Properties Analysis
This compound is a white to off-white solid with a melting point of 168 - 171 °C . Its molecular weight is 533.33 .Applications De Recherche Scientifique
Synthèse de peptides
Boc-3,5-diiodo-L-tyrosine est utilisé dans la synthèse de peptides et de fragments de peptides. Il est particulièrement utilisé dans la création d’analogues du facteur α, la phéromone d’accouplement tridecapeptidique de Saccharomyces cerevisiae. Cette application est cruciale pour l’étude de l’accouplement des levures et peut conduire à des informations sur les interactions et les fonctions des peptides .
Recherche sur les hormones thyroïdiennes
Ce composé sert d’intermédiaire dans les voies de biosynthèse et de métabolisme des hormones thyroïdiennes. Il est utilisé comme substrat pour les dosages de la tyrosine halogénée et de l’aminotransférase de l’hormone thyroïdienne, qui sont essentiels pour comprendre les fonctions et les troubles de l’hormone thyroïdienne .
Revêtement de nanoparticules
Des nanoparticules d’oxyde de gadolinium recouvertes de 3,5-diiodo-L-tyrosine ont été synthétisées pour une utilisation en imagerie par résonance magnétique (IRM). Le revêtement améliore la stabilité et la biocompatibilité des nanoparticules, ce qui les rend appropriées pour les applications d’imagerie médicale .
Méthodologie d’iodation
Le composé a été utilisé pour développer des méthodes d’iodation des acides aminés, telles que la méthode de broyage sans solvant qui produit de la tyrosine diiodée de haute pureté. Ceci est important pour la synthèse de dérivés iodés utilisés dans diverses études biochimiques .
Synthèse d’acides aminés fluorescents
Il agit comme un réactif dans la synthèse d’acides aminés non naturels fluorescents avec des squelettes de stilbène ou de vinylène. Ces acides aminés fluorescents sont des outils précieux en biochimie pour l’étude de la structure et de la dynamique des protéines .
Régulation de la synthèse des hormones thyroïdiennes
En tant que composé essentiel de la synthèse des hormones thyroïdiennes, il joue un rôle important dans la régulation de ces hormones. Comprendre son rôle peut conduire à de meilleurs traitements pour les affections liées à la thyroïde .
Safety and Hazards
Mécanisme D'action
Target of Action
Boc-3,5-diiodo-L-tyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha , cAMP-dependent protein kinase catalytic subunit alpha , and Iodotyrosine dehalogenase 1 . These targets play a crucial role in the biosynthesis of thyroid hormones .
Mode of Action
In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (THYROXINE and TRIIODOTHYRONINE) . This interaction results in the production of thyroid hormones, which are essential for the regulation of metabolism and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Thyroid Hormone Synthesis pathway . This pathway is responsible for the production of thyroid hormones, which have wide-ranging effects on the body’s metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The action of this compound results in the production of thyroid hormones, which have profound effects at the molecular and cellular levels . These hormones regulate numerous physiological processes, including metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors .
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388347 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62129-53-7 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr(3,5-I2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Boc-3,5-diiodo-L-tyrosine chosen as a ligand for studying aspartic proteinases?
A1: The research paper focuses on developing affinity carriers for studying the binding properties of aspartic proteinases like pepsins and pepsinogens. Aromatic amino acids and their derivatives are known to interact with these enzymes. This compound, a derivative of the aromatic amino acid tyrosine, was selected as a potential ligand due to its structural similarity to the natural substrates of aspartic proteinases. The researchers hypothesized that the presence of iodine atoms and the Boc protecting group could enhance the binding affinity and selectivity of the ligand. []
Q2: How was this compound coupled to the Sepharose matrix?
A2: this compound, having a blocked amino group, couldn't be directly coupled to the divinyl sulfone (DVS) activated Sepharose. The researchers employed a two-step approach: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















